molecular formula C12H12N2O3 B2673597 1-[(4-Methylphenyl)methyl]-1,3-diazinane-2,4,6-trione CAS No. 638137-44-7

1-[(4-Methylphenyl)methyl]-1,3-diazinane-2,4,6-trione

Cat. No.: B2673597
CAS No.: 638137-44-7
M. Wt: 232.239
InChI Key: ITANTJLEASLTJT-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)methyl]-1,3-diazinane-2,4,6-trione is a synthetic organic compound belonging to the class of pyrimidine derivatives. These derivatives are recognized as fundamental structural motifs in biological systems and medicinal chemistry. The core pyrimidine structure is a key building block in nucleic acids, several vitamins, and coenzymes . As a result, compounds featuring this scaffold are of significant research interest due to their wide spectrum of potential pharmacological activities, which can include anticonvulsant, antibacterial, antifungal, and anticancer properties . Furthermore, pyrimidine derivatives have been identified as promising, non-toxic corrosion inhibitors for carbon steel in acidic media, presenting an eco-friendly alternative to traditional toxic chemicals . Research into such applications is increasingly aided by machine learning models, which help predict the efficacy of new molecules by analyzing key molecular descriptors such as molecular mass, volume, and electronic properties . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to leverage this compound as a high-purity chemical building block or reference standard in their investigative applications.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-2-4-9(5-3-8)7-14-11(16)6-10(15)13-12(14)17/h2-5H,6-7H2,1H3,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITANTJLEASLTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(4-Methylphenyl)methyl]-1,3-diazinane-2,4,6-trione can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylbenzyl chloride with urea in the presence of a base, followed by cyclization to form the diazinane ring. The reaction conditions typically include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methylphenyl)methyl]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms added to the molecule.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Chemistry

1-[(4-Methylphenyl)methyl]-1,3-diazinane-2,4,6-trione serves as a building block in organic synthesis. It can be utilized to create more complex molecules and is involved in transition-metal catalysis as a ligand that stabilizes metal complexes.

Biology

The compound has been investigated for its biological activities , including:

  • Antimicrobial Properties : Studies suggest it may inhibit the growth of certain pathogens.
  • Antiviral Activities : Research is ongoing to evaluate its effectiveness against viral infections.

Medicine

In medicinal chemistry, this compound shows potential as:

  • A therapeutic agent : Its interaction with biological targets may lead to the development of new drugs.
  • A precursor for synthesizing pharmacologically active compounds.

Case Studies and Experimental Findings

Several studies have documented the applications of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria. The mechanism involved disrupting bacterial cell wall synthesis.
  • Pharmacological Research : In vitro assays indicated that the compound could modulate enzyme activity related to metabolic pathways. This suggests potential use in drug design targeting specific enzymes involved in disease processes.
  • Catalytic Applications : Research highlighted its role as a ligand in catalytic reactions involving transition metals. The compound facilitated reactions with high selectivity and efficiency.

Data Table: Comparative Analysis of Related Compounds

Compound NameStructure TypeUnique Features
1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trioneDiazinaneContains a methoxy group; potential for different reactivity
5-(Anthracen-9-ylmethylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trioneDiazinaneIncorporates an anthracene moiety; enhanced photochemical properties
1-(4-Ethylphenyl)-1,3-diazinane-2,4,6-trioneDiazinaneEthyl substitution may alter solubility and biological activity

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenyl)methyl]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Alkyl-Substituted Derivatives

  • 1-Ethyl-1,3-diazinane-2,4,6-trione (CAS 50721-57-8):

    • A simpler analog with an ethyl group at N1.
    • Lower molecular weight (C₆H₈N₂O₃, 156.14 g/mol) compared to the target compound.
    • Used in safety studies; its GHS data highlight handling precautions for inhalation and skin contact .
  • Amobarbital (5-Ethyl-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione) :

    • A clinically used barbiturate with branched alkyl chains at C3.
    • Higher lipophilicity due to the 3-methylbutyl group, enhancing blood-brain barrier penetration .

Aryl/Heteroaryl-Substituted Derivatives

  • 1-[(6-Methoxypyridin-3-yl)methyl]-1,3-diazinane-2,4,6-trione (CAS 1710461-20-3):

    • Substitutes the 4-methylphenyl group with a methoxypyridinyl moiety.
    • Molecular formula C₁₁H₁₁N₃O₄ (273.23 g/mol).
    • Explored in drug discovery but lacks published safety data .
  • 1-((4-Methylquinazolin-2-yl)methyl)pyrimidine-2,4,6(1H,3H,5H)-trione :

    • A degradation product with a quinazoline ring.
    • Exhibits altered solubility due to the fused heterocycle .

Halogenated Derivatives

  • 5-[[1-(3-Chloropropyl)-2,3-dihydroindol-5-yl]methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione: Features dual chloro substituents and a dihydroindole group.
  • 5-[(2-Bromo-4,5-dimethoxyphenyl)methylidene]-1,3-di(phenyl)-1,3-diazinane-2,4,6-trione: Bromo and methoxy groups enhance steric bulk and electronic effects. Canonical SMILES highlights conjugation between the benzylidene and diazinane core .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
1-[(4-Methylphenyl)methyl]-1,3-diazinane-2,4,6-trione C₁₂H₁₂N₂O₃ 244.24 Moderate lipophilicity (predicted)
1-Ethyl-1,3-diazinane-2,4,6-trione C₆H₈N₂O₃ 156.14 Higher solubility in polar solvents
Amobarbital C₁₁H₁₈N₂O₃ 226.27 LogP ~1.8 (lipophilic)
5-(3,4-Dimethoxybenzylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione C₁₅H₁₆N₂O₅ 304.30 Extended conjugation (λmax ~350 nm)

Biological Activity

1-[(4-Methylphenyl)methyl]-1,3-diazinane-2,4,6-trione is a nitrogen-containing heterocyclic compound notable for its unique structural features and potential biological activities. This compound, characterized by its diazinane structure and a trione functional group, has garnered attention in pharmacological research due to its interactions with various biological targets. The molecular formula is C12H12N2O3, and its complex three-dimensional structure influences its reactivity and biological interactions.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of 4-methylbenzyl chloride with urea under basic conditions, followed by cyclization to form the diazinane ring. Common solvents include ethanol or methanol, with reaction temperatures ranging from 50°C to 100°C. In industrial settings, continuous flow reactors are used to enhance yield and control reaction parameters.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against several pathogens.
  • Antiviral Potential : Investigations into its antiviral properties are ongoing, with some studies indicating efficacy against specific viral strains.
  • Enzyme Interaction : The compound may interact with enzymes or receptors, modulating their activity and potentially influencing metabolic pathways.

The mechanism of action for this compound involves binding to specific molecular targets within biological systems. This binding can modulate enzyme activity or receptor signaling pathways. The exact molecular interactions are still under investigation but are critical for understanding the therapeutic potential of this compound .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

Compound NameStructure TypeUnique Features
1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trioneDiazinaneContains a methoxy group; potential for different reactivity
5-(Anthracen-9-ylmethylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trioneDiazinaneIncorporates an anthracene moiety; enhanced photochemical properties
1-(4-Ethylphenyl)-1,3-diazinane-2,4,6-trioneDiazinaneEthyl substitution may alter solubility and biological activity

These comparisons underscore the distinctiveness of this compound in terms of its chemical reactivity and biological applications.

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

  • Antimicrobial Activity : A study evaluated the inhibitory effects of various diazinane derivatives on bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited significant antibacterial properties .
  • Cytotoxicity Studies : Research involving cytotoxicity assays revealed that this compound could induce cell death in cancer cell lines at specific concentrations. This suggests potential applications in oncology .
  • Enzyme Inhibition : Investigations into enzyme inhibition demonstrated that this compound could act as a modulator for certain metabolic enzymes involved in drug metabolism and detoxification processes .

Q & A

Q. What experimental controls are essential when observing anomalous reaction outcomes?

  • Methodological Answer : Include blank runs (no substrate) to detect catalyst degradation. Spiking experiments with deuterated analogs or isotopic labeling (e.g., ¹³C) trace unexpected byproducts. Use control substrates with known reactivity profiles to isolate variable effects .

Tables for Key Data

Parameter Method Typical Value Reference
Crystallographic R-factorSC-XRD (100 K)0.042–0.113
Melting PointDSC530–531 K
NMR Shift (¹³C, carbonyl)¹³C NMR (DMSO-d6)165–170 ppm
Optimal Reaction TemperatureFactorial Design298–323 K

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